4-chloro-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom, a methyl group, and a morpholino group
Preparation Methods
The synthesis of 4-CHLORO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a series of organic reactions. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
4-CHLORO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
4-CHLORO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and inhibition.
Industrial Applications: This compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
4-CHLORO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
4-CHLORO-3-ETHYL-1-METHYLPYRAZOLE-5-CARBOXYLIC ACID: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-CHLORO-N-[4-CHLORO-2-METHYL-6-(METHYLCARBAMOYL)PHENYL]-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: Another related compound with different substituents, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN4O2 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13ClN4O2/c1-13-8(7(10)6-11-13)9(15)12-14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H,12,15) |
InChI Key |
KDHMXHLHLKBGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN2CCOCC2 |
Origin of Product |
United States |
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